molecular formula C10H13Cl2NO2S B2616872 1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide CAS No. 950251-77-1

1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide

Cat. No.: B2616872
CAS No.: 950251-77-1
M. Wt: 282.18
InChI Key: HTTUMRWNPVIQOI-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-N-propylmethanesulfonamide is a chemical compound characterized by the presence of a dichlorophenyl group attached to a propylmethanesulfonamide moiety

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide typically involves the reaction of 3,4-dichloroaniline with propylmethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-N-propylmethanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. For example, similar compounds are known to inhibit photosynthesis in plants by blocking electron transport in photosystem II . The exact molecular targets and pathways involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-N-propylmethanesulfonamide can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2S/c1-2-5-13-16(14,15)7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTUMRWNPVIQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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